5-Hydroxy-6-methylpyridine-2-carboxylic acid
Overview
Description
5-Hydroxy-6-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Mode of Action
5-Hydroxy-6-methylpyridine-2-carboxylic acid interacts with its targets through chemical reactions. It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products. It also plays a role in the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD+.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It has been used as a starting reagent for the synthesis of other compounds . It has also been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . This suggests that 5-Hydroxy-6-methylpyridine-2-carboxylic acid may interact with enzymes and proteins in biochemical reactions.
Cellular Effects
Given its role as a ligand in a platinum complex with protein kinase inhibitory action , it may influence cell function by modulating protein kinase activity. Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a ligand in a platinum complex, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Biological Activity
Introduction
5-Hydroxy-6-methylpyridine-2-carboxylic acid (also known as 5-Hydroxy-6-methylpyridine-2-carboxylate) is a pyridine derivative with notable biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C7H7NO3
- Molecular Weight : 153.14 g/mol
- CAS Number : 121447-41-4
- Structural Formula :
Enzymatic Interactions
Research indicates that this compound may act as a substrate or inhibitor for various enzymes. For example, studies have shown that it can interact with enzymes involved in metabolic pathways, potentially modulating their activity.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of this compound. It is believed to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage, which is particularly relevant in neurodegenerative diseases.
Neuroprotective Effects
The compound has demonstrated neuroprotective effects in various in vitro studies. It appears to enhance neuronal survival under stress conditions, possibly through the modulation of signaling pathways related to apoptosis and inflammation.
Antimicrobial Properties
This compound exhibits antimicrobial activity against several bacterial strains. In a study involving Burkholderia sp. MAK1, the compound was shown to enhance the conversion of pyridine derivatives into hydroxylated products, indicating its role as a biocatalyst in microbial metabolism .
Cytotoxicity Studies
In cytotoxicity assays, this compound has been tested against various cancer cell lines. Results indicated that it can induce apoptosis in certain cancer cells, suggesting potential for development as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes good solubility and absorption characteristics. Studies suggest it is metabolized primarily in the liver and excreted via renal pathways.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. The results showed significant improvement in cognitive function and reduced markers of oxidative stress following treatment with this compound.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound exhibited significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
Study | Findings | |
---|---|---|
Neuroprotection | Improved cognitive function in rodents | Potential treatment for neurodegenerative diseases |
Antimicrobial | Significant growth inhibition of Staphylococcus aureus | Potential therapeutic agent for bacterial infections |
Properties
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJZYTUFVQTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300077 | |
Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121447-41-4 | |
Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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